Elarofiban

Description

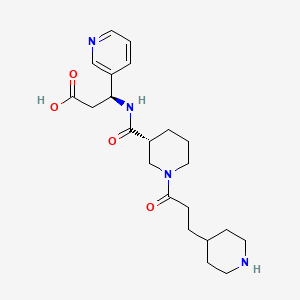

Elarofiban (RWJ-53308) is a nonpeptide, orally active glycoprotein IIb/IIIa (GPIIb/IIIa) antagonist developed to inhibit platelet aggregation by blocking fibrinogen binding to activated platelets . Its molecular formula is C₂₂H₃₂N₄O₄, and it exhibits high specificity for GPIIb/IIIa receptors over other integrins, such as αvβ3, with a reported >300,000-fold selectivity . Preclinical studies demonstrated its efficacy in inhibiting thrombin-induced platelet aggregation in human platelet-rich plasma (PRP) across multiple agonists, including collagen, ADP, and arachidonic acid . This compound showed promising pharmacokinetics in dogs, with adequate oral bioavailability and pharmacodynamic effects . However, clinical development was halted after Phase II trials due to challenges faced by the broader class of oral GPIIb/IIIa antagonists, including safety concerns from competing drugs .

Properties

IUPAC Name |

(3S)-3-[[(3R)-1-(3-piperidin-4-ylpropanoyl)piperidine-3-carbonyl]amino]-3-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N4O4/c27-20(6-5-16-7-10-23-11-8-16)26-12-2-4-18(15-26)22(30)25-19(13-21(28)29)17-3-1-9-24-14-17/h1,3,9,14,16,18-19,23H,2,4-8,10-13,15H2,(H,25,30)(H,28,29)/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNXKGFLZFSILK-MOPGFXCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CCC2CCNCC2)C(=O)NC(CC(=O)O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C(=O)CCC2CCNCC2)C(=O)N[C@@H](CC(=O)O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198958-88-2 | |

| Record name | Elarofiban [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198958882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ELAROFIBAN ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9YH5NSL8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthesis of Elarofiban involves multiple steps, starting with the preparation of key intermediates. One practical synthesis route includes the following steps :

Formation of the Piperidine Intermediate: The synthesis begins with the preparation of a piperidine derivative.

Coupling Reaction: The piperidine intermediate is then coupled with a pyridine derivative under specific reaction conditions.

Final Assembly: The final product, this compound, is obtained through a series of purification steps, including crystallization and chromatography.

Industrial production methods for this compound typically involve optimizing these synthetic routes to ensure high yield and purity, while also considering cost-effectiveness and scalability.

Chemical Reactions Analysis

Elarofiban undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

Substitution: this compound can undergo substitution reactions, particularly at the piperidine and pyridine rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Synthesis of [^18F]GP1

The development of [^18F]GP1 involved a robust and automated radiosynthesis process compliant with Good Manufacturing Practice (GMP) standards. This process yielded high radiochemical purity (>98%) and significant molar activities (952–9428 GBq/µmol) suitable for clinical applications. The synthesis time was optimized to approximately 69 minutes, allowing for efficient production of the radiotracer for use in PET imaging .

Thrombus Imaging

[^18F]GP1 has been utilized as a novel radiotracer for detecting thrombi in various clinical scenarios:

- Acute Myocardial Infarction : In a study involving patients with acute myocardial infarction, [^18F]GP1 PET imaging successfully identified coronary thrombosis, providing a non-invasive diagnostic tool that outperformed traditional imaging methods such as echocardiography and CT .

- Deep Vein Thrombosis and Pulmonary Embolism : The tracer has also shown promise in detecting venous thrombi in patients presenting with symptoms of deep vein thrombosis or pulmonary embolism, demonstrating high binding affinity to freshly formed thrombi .

- Atherosclerotic Plaque Rupture : Research indicates potential applications in visualizing atherosclerotic plaque rupture and delayed stent thrombosis, as [^18F]GP1 effectively binds to thrombi formed during these pathological processes .

Clinical Trials

Several clinical trials have explored the efficacy of [^18F]GP1 in various patient populations:

- A phase 1 trial assessed the safety and pharmacokinetics of [^18F]GP1 in patients undergoing arterial interventions. Results indicated successful detection of arterial thrombosis and demonstrated that [^18F]GP1 uptake correlated with the presence of thrombus .

- Another study focused on patients with acute myocardial infarction revealed that [^18F]GP1 uptake was significantly higher in culprit vessels compared to non-culprit vessels, suggesting its utility in guiding therapeutic decisions .

Impact on Clinical Management

In cases where conventional imaging failed to provide clarity on thrombus presence, [^18F]GP1 PET imaging changed management strategies by confirming or ruling out thrombi. For instance, it identified previously undiagnosed left ventricular thrombus and pulmonary embolism, leading to timely interventions .

Data Summary Table

| Application Area | Study Type | Key Findings |

|---|---|---|

| Acute Myocardial Infarction | Clinical Trial | Non-invasive detection of coronary thrombosis |

| Deep Vein Thrombosis | Clinical Study | High binding affinity to venous thrombi |

| Atherosclerotic Plaque Rupture | Phase 1 Trial | Visualization of plaque rupture and stent thrombosis |

Mechanism of Action

Elarofiban exerts its effects by inhibiting the binding of fibrinogen to glycoprotein IIb/IIIa receptors on platelets . This inhibition prevents platelet aggregation, which is a crucial step in the formation of blood clots. The molecular targets involved include the glycoprotein IIb/IIIa receptors, and the pathways affected are those related to platelet activation and aggregation.

Comparison with Similar Compounds

Tirofiban

Xemilofiban Acid

Lefradafiban

18F-GP1

- Derivative : ¹⁸F-radiolabeled this compound analogue for positron emission tomography (PET) imaging of thrombi.

- Advantages : Retains high GPIIb/IIIa affinity (IC₅₀ = 20 nM vs. This compound’s 19 nM) with rapid blood clearance (<60 minutes) .

- Specificity : Detects thrombi with minimal off-target uptake in inflamed tissues, unlike earlier tracers like apcitide .

Pharmacokinetic and Pharmacodynamic Comparisons

| Compound | Target | IC₅₀ (nM) | Specificity (vs. αvβ3) | Administration | Half-Life (Human) | Clinical Phase | Status |

|---|---|---|---|---|---|---|---|

| This compound | GPIIb/IIIa | 0.06–147* | >300,000-fold | Oral/IV | 15–32 hours | Phase II | Discontinued |

| Tirofiban | GPIIb/IIIa | 43 | Not reported | IV | 2 hours | Approved | Marketed |

| Xemilofiban | GPIIb/IIIa | 35–67 | Not reported | Oral | Not reported | Phase III | Discontinued |

| 18F-GP1 | GPIIb/IIIa | 20 | Retains this compound’s | IV (Imaging) | N/A | Preclinical | Investigational |

*IC₅₀ variability reflects assay differences: 0.06–0.36 nM in biotinylated fibrinogen competition , 19–147 nM in platelet aggregation assays .

Key Differentiators

Species Specificity : this compound’s binding to GPIIb/IIIa is species-dependent, necessitating human-derived models for preclinical studies . This contrasts with tirofiban, which is effective in rodent models.

Imaging Derivatives : 18F-GP1, derived from this compound, enables high-sensitivity PET imaging of thrombi, addressing limitations of older SPECT agents .

Challenges and Lessons

- Clinical Hurdles : Despite strong preclinical data, oral GPIIb/IIIa antagonists faced poor outcomes in late-stage trials due to insufficient efficacy-to-safety ratios .

- Assay Variability : Discrepancies in this compound’s IC₅₀ values (e.g., 0.06 nM vs. 19 nM) highlight the impact of assay conditions on potency measurements .

Biological Activity

Elarofiban, also known as RWJ-53308, is a nonpeptide antagonist of the fibrinogen receptor αIIbβ3 (GPIIb/IIIa). It has garnered attention for its potential applications in treating thrombotic disorders and enhancing imaging techniques for thrombus detection.

This compound functions by inhibiting the binding of fibrinogen to the GPIIb/IIIa receptor on activated platelets, thus preventing platelet aggregation. The compound exhibits a high affinity for this receptor, with an IC50 value of approximately 0.15 nM, indicating its potency in blocking fibrinogen interactions .

Pharmacokinetics and Safety Profile

Research has demonstrated that this compound possesses favorable pharmacokinetic properties, including good oral bioavailability and a manageable safety profile. In preclinical studies, it has shown minimal adverse effects, making it a candidate for further clinical evaluation .

Imaging Applications

A notable derivative of this compound, 18F-GP1, has been developed for use in positron emission tomography (PET) imaging. This tracer targets activated GPIIb/IIIa receptors, allowing for the visualization of thrombus in vivo. Studies involving patients with acute venous thromboembolism have indicated that 18F-GP1 can effectively detect thromboembolic foci, with promising results in terms of specificity and sensitivity .

Case Study: 18F-GP1 PET Imaging

In a study involving 20 patients diagnosed with acute deep vein thrombosis (DVT) or pulmonary embolism (PE), the uptake of 18F-GP1 was correlated with clinical parameters such as plasma fibrinogen levels and platelet activation markers. The results indicated a significant correlation between the maximum standardized uptake value (SUVmax) of 18F-GP1 and the percentage of P-selectin-positive circulating platelets (r = 0.656, P = 0.002), reinforcing the tracer's potential for clinical applications in thrombosis detection .

Research Findings Summary Table

Q & A

Q. What experimental methodologies are critical for validating Elarofiban’s GPIIb/IIIa receptor binding specificity in preclinical models?

Methodological Answer: Use competitive binding assays with purified GPIIb/IIIa or human thrombus samples to measure IC50 values. For example, biotinylated fibrinogen competition assays demonstrated this compound’s high affinity (IC50 = 0.4 nM), while modified derivatives (e.g., 18F-GP1) retained binding efficacy despite fluorination . Validate specificity using integrin selectivity panels (e.g., αvβ3 vs. GPIIb/IIIa), as this compound exhibits >300,000-fold specificity for GPIIb/IIIa .

Q. How should researchers design pharmacokinetic studies for this compound derivatives to optimize thrombus imaging in PET applications?

Methodological Answer: Prioritize derivatives with rapid clearance and minimal off-target uptake. The 18F-GP1 scaffold, derived from this compound, was selected for its retained affinity and feasibility for fluorination . Use species-specific models (e.g., non-rodent) due to reported GPIIb/IIIa ligand-binding disparities in rodents .

Q. What are key considerations for replicating this compound’s phase IIa clinical trial outcomes in new studies?

Methodological Answer: Address confounding factors from earlier trials, such as species-dependent ligand interactions and diffuse soft-tissue uptake in inflamed tissues. Emphasize human thrombus models over rodents and incorporate αvβ3 specificity assays to reduce background noise .

Advanced Research Questions

Q. How can contradictions between this compound’s preclinical success and clinical trial limitations be reconciled methodologically?

Methodological Answer: Investigate therapeutic modality flaws using comparative analysis of failed oral GPIIb/IIIa antagonists (e.g., apcitide). Focus on interspecies receptor binding variations and inflammatory tissue interference. Redesign trials with humanized models and dual PET/MRI to differentiate thrombus from inflammation .

Q. What statistical approaches resolve discrepancies in IC50 values between biotinylated fibrinogen assays and modified ligand competition assays?

Methodological Answer: Apply normalization protocols to account for ligand-specific conditions (e.g., buffer pH, temperature). For example, this compound’s IC50 shifted from 0.4 nM (biotinylated fibrinogen) to higher values in modified assays, necessitating cross-validation with purified receptor binding studies .

Q. How should researchers address the ethical and practical challenges of translating this compound derivatives into clinical thromboembolism imaging?

Methodological Answer: Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate trial design. Prioritize derivatives with >300,000-fold GPIIb/IIIa specificity to minimize off-target effects in humans . Partner with regulatory bodies early to align preclinical data with clinical safety benchmarks.

Data Analysis & Interpretation

Q. What frameworks are recommended for analyzing this compound’s thrombus-to-background signal ratios in PET imaging studies?

Methodological Answer: Employ quantitative pharmacokinetic modeling (e.g., compartmental analysis) to differentiate thrombus uptake from nonspecific binding. Compare 18F-GP1’s performance against cyclic RGD tracers, which suffer from αvβ3 cross-reactivity .

Q. How can researchers mitigate publication bias when reporting negative outcomes in this compound-related studies?

Methodological Answer: Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw datasets in public repositories. Use platforms like Zenodo to share negative results, ensuring transparency in species-specific limitations or assay variability .

Experimental Design Pitfalls

Q. Why are rodent models insufficient for evaluating this compound’s in vivo efficacy, and what alternatives exist?

Methodological Answer: Rodents exhibit ligand-binding incompatibilities with human GPIIb/IIIa receptors. Use non-human primates or ex vivo human thrombus models for pharmacokinetic profiling .

Q. How should researchers structure dose-ranging studies for this compound to balance efficacy and bleeding risks?

Methodological Answer: Implement adaptive trial designs with real-time pharmacokinetic monitoring. Leverage phase IIa data to identify thresholds where antiplatelet effects decouple from bleeding complications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.